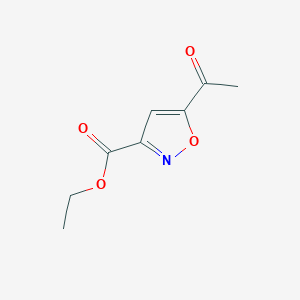

Ethyl 5-Acetylisoxazole-3-Carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-acetyl-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4/c1-3-12-8(11)6-4-7(5(2)10)13-9-6/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHZRTVZOVQOWLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC(=C1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20371300 | |

| Record name | Ethyl 5-Acetylisoxazole-3-Carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104776-70-7 | |

| Record name | Ethyl 5-Acetylisoxazole-3-Carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Acetyl-isoxazole-3-carboxylic acid ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"Ethyl 5-Acetylisoxazole-3-Carboxylate" synthesis from ethyl 5-(1-hydroxyethyl)isoxazole-3-carboxylate

Foreword: The Strategic Importance of Isoxazole Scaffolds in Modern Drug Discovery

The isoxazole ring system is a cornerstone in medicinal chemistry, celebrated for its metabolic stability and ability to act as a versatile pharmacophore.[1][2][3] These five-membered heterocyclic compounds are integral to a wide array of therapeutic agents, demonstrating a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The targeted synthesis of functionalized isoxazoles, such as Ethyl 5-Acetylisoxazole-3-Carboxylate, is therefore a critical endeavor for researchers and drug development professionals. This guide provides a comprehensive, in-depth exploration of the synthesis of this key intermediate via the oxidation of its secondary alcohol precursor, Ethyl 5-(1-hydroxyethyl)isoxazole-3-carboxylate. Beyond a mere recitation of procedural steps, this document elucidates the underlying chemical principles, offering a robust framework for practical application and further innovation in the field.

I. Foundational Principles: The Oxidation of Secondary Alcohols

The transformation of a secondary alcohol to a ketone is a fundamental and frequently employed reaction in organic synthesis. The core of this process involves the removal of two hydrogen atoms: one from the hydroxyl group and another from the carbon atom to which it is attached. This seemingly straightforward conversion is nuanced, with the choice of oxidizing agent being paramount to achieving high yield and purity, especially when dealing with sensitive functional groups often present in complex molecules.

A plethora of reagents have been developed for this purpose, each with its own set of advantages and disadvantages regarding selectivity, reaction conditions, and environmental impact. Classical methods often employ chromium-based reagents like Pyridinium Chlorochromate (PCC); however, their inherent toxicity has spurred the development of milder and more eco-friendly alternatives. Among the most prominent of these are hypervalent iodine compounds, such as 2-Iodoxybenzoic acid (IBX) and Dess-Martin Periodinane (DMP), and DMSO-based systems like the Swern oxidation.

For the synthesis of this compound, a key consideration is the preservation of the isoxazole ring and the ethyl ester functionality. This necessitates an oxidant that is highly chemoselective, minimizing the risk of over-oxidation or side reactions with the heterocyclic core.

II. Strategic Selection of Oxidizing Agent: A Comparative Analysis

| Oxidizing Agent | Reaction Conditions | Advantages | Disadvantages |

| 2-Iodoxybenzoic Acid (IBX) | Typically heated in a non-polar solvent like ethyl acetate. | High chemoselectivity, environmentally benign byproducts, commercially available. | Can be explosive under certain conditions, often requires elevated temperatures. |

| Dess-Martin Periodinane (DMP) | Room temperature in chlorinated solvents (e.g., DCM).[4][5][6] | Very mild conditions, high yields, broad functional group tolerance.[4][5] | Potentially explosive, relatively expensive.[5] |

| Swern Oxidation (DMSO, Oxalyl Chloride, Triethylamine) | Cryogenic temperatures (-78 °C). | High yields, avoids heavy metals. | Requires stringent anhydrous conditions and low temperatures, produces malodorous byproducts. |

| Pyridinium Chlorochromate (PCC) | Room temperature in chlorinated solvents. | Reliable and effective. | Chromium-based reagent, toxic byproducts. |

Given the imperative for a robust and scalable synthesis, 2-Iodoxybenzoic Acid (IBX) emerges as a highly suitable choice for the oxidation of Ethyl 5-(1-hydroxyethyl)isoxazole-3-carboxylate. Its high chemoselectivity ensures the integrity of the isoxazole and ester moieties, and its operational simplicity makes it amenable to various laboratory settings.

III. The Mechanism of IBX Oxidation: A Deeper Dive

The oxidation of an alcohol by IBX is a fascinating process that leverages the hypervalent nature of the iodine atom. The currently accepted mechanism involves several key steps:

-

Ligand Exchange: The alcohol substrate initially coordinates to the iodine center of IBX, displacing a hydroxyl group in a ligand exchange process.

-

Intermediate Formation: This is followed by the formation of an intermediate periodinane species.

-

Reductive Elimination: The rate-determining step is a concerted process involving the abstraction of the alpha-hydrogen of the alcohol by one of the oxygen atoms attached to the iodine, and the simultaneous collapse of the hypervalent iodine species to its lower oxidation state, releasing the ketone product.

This elegant mechanism underscores the mild yet effective nature of IBX as an oxidizing agent.

IV. Experimental Protocol: Synthesis of this compound using IBX

This protocol is a self-validating system designed for reproducibility and high yield.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| Ethyl 5-(1-hydroxyethyl)isoxazole-3-carboxylate | 185.17 | 5.0 g | 27.0 |

| 2-Iodoxybenzoic Acid (IBX) | 280.02 | 22.7 g | 81.1 |

| Ethyl Acetate | 88.11 | 50 mL | - |

| Silica Gel (for column chromatography) | - | As needed | - |

| Petroleum Ether | - | As needed | - |

Step-by-Step Procedure:

-

To a solution of Ethyl 5-(1-hydroxyethyl)isoxazole-3-carboxylate (5.0 g, 27.0 mmol) in ethyl acetate (50 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-Iodoxybenzoic acid (22.7 g, 81.1 mmol).[7]

-

Heat the reaction mixture to 80°C and stir vigorously for 17 hours.[7]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, cool the reaction mixture to room temperature.[7]

-

Filter the reaction mixture to remove the insoluble IBX byproducts.

-

Concentrate the filtrate in vacuo to obtain the crude product.[7]

-

Purify the residue by column chromatography on silica gel, using a mixture of petroleum ether and ethyl acetate (6:1) as the eluent, to afford this compound as a yellow oil (4.4 g, 24.0 mmol, 89% yield).[7]

Characterization of the Final Product:

-

Appearance: Yellow oil

-

LCMS (ESI) m/z: 184.1 [M+H]⁺[7]

-

¹H NMR (CDCl₃, 400 MHz): δ 7.01 (s, 1H, isoxazole-H), 4.45 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 2.70 (s, 3H, COCH₃), 1.42 (t, J = 7.1 Hz, 3H, OCH₂CH₃).

-

¹³C NMR (CDCl₃, 101 MHz): δ 188.5, 172.1, 159.8, 157.9, 110.2, 62.9, 26.8, 14.1.

-

IR (neat, cm⁻¹): 2985, 1735 (C=O, ester), 1705 (C=O, ketone), 1580, 1450, 1370, 1250, 1020.

V. Alternative Synthetic Route: Dess-Martin Periodinane (DMP) Oxidation

For syntheses requiring even milder conditions, Dess-Martin Periodinane (DMP) presents an excellent alternative. DMP is known for its high selectivity and tolerance of sensitive functional groups, operating at room temperature.[4][5]

Illustrative DMP Oxidation Protocol:

-

Dissolve Ethyl 5-(1-hydroxyethyl)isoxazole-3-carboxylate (1.0 equiv) in dichloromethane (DCM).

-

Add Dess-Martin Periodinane (1.2-1.5 equiv) to the solution at room temperature.

-

Stir the reaction mixture for 1-4 hours, monitoring by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.

-

Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography.

dot

Caption: Experimental workflow for the synthesis of this compound.

VI. Conclusion and Future Outlook

The synthesis of this compound via the IBX-mediated oxidation of its secondary alcohol precursor is a robust and efficient method, well-suited for both academic research and industrial drug development. The high yield and chemoselectivity of this transformation underscore the power of modern oxidation methodologies. As the demand for novel isoxazole-based therapeutics continues to grow, the optimization and application of such synthetic routes will remain a critical area of focus. Further research may explore the development of catalytic versions of these oxidations to enhance their sustainability and cost-effectiveness on a larger scale.

VII. References

-

Chandra, K. R., et al. (2013). Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 6), o923. Available at: [Link]

-

Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. The Journal of Organic Chemistry, 48(22), 4155–4156. Available at: [Link]

-

Der Pharma Chemica. (2016). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica, 8(1), 312-318. Available at: [Link]

-

Wikipedia. (n.d.). Dess–Martin oxidation. Retrieved from [Link]

-

Organic Syntheses. (n.d.). The dess-martin periodinane. Retrieved from [Link]

-

Maity, A., Hyun, S.-M., & Wortman, A. K. (2020). Oxidation Catalysis via an Aerobically Generated Dess-Martin Periodinane Analogue. ChemRxiv. Available at: [Link]

-

MDPI. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Retrieved from [Link]

-

ResearchGate. (2017). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. Retrieved from [Link]

-

European Journal of Clinical and Experimental Medicine. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity | European Journal of Clinical and Experimental Medicine [journals.ur.edu.pl]

- 4. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]

- 5. Dess-Martin Periodinane (DMP) [commonorganicchemistry.com]

- 6. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]

- 7. ETHYL 5-ACETYLISOXASOLE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Chemical Properties of Ethyl 5-Acetylisoxazole-3-Carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of Ethyl 5-Acetylisoxazole-3-Carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The isoxazole core is a privileged scaffold in numerous pharmacologically active agents, and understanding the nuances of its substituted derivatives is paramount for the rational design of novel therapeutics.

Molecular Structure and Physicochemical Properties

This compound possesses a planar, five-membered isoxazole ring substituted with an ethyl carboxylate group at the 3-position and an acetyl group at the 5-position. The presence of these electron-withdrawing groups significantly influences the electron density distribution within the heterocyclic ring, impacting its reactivity and spectroscopic characteristics.

Table 1: Physicochemical Properties of this compound and Related Analogues

| Property | This compound | Ethyl 5-methylisoxazole-3-carboxylate | Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate[1] |

| CAS Number | 104776-70-7[2] | 3209-72-1 | 51135-73-0 |

| Molecular Formula | C₈H₉NO₄ | C₇H₉NO₃ | C₉H₁₃NO₃ |

| Molecular Weight | 183.16 g/mol | 155.15 g/mol | 183.20 g/mol |

| Appearance | Yellow oil[2] | Solid | Not specified |

| Melting Point | Not available | 27-31 °C | Not available |

| Boiling Point | Not available | Not available | 71-72 °C @ 0.5 mmHg |

| Density | Not available | Not available | 1.066 g/mL at 25 °C |

| Mass Spectrum (m/z) | 184.1 [M+H]⁺[2] | Not available | Not available |

Note: Data for the target compound is limited; properties of structurally similar compounds are provided for comparative context.

Synthesis of this compound

The synthesis of substituted isoxazoles is a well-established field, with several strategic approaches available. The most common methods include the [3+2] cycloaddition of nitrile oxides with alkynes or the condensation of hydroxylamine with β-dicarbonyl compounds. A specific and high-yielding synthesis of this compound has been reported via the oxidation of the corresponding secondary alcohol.

Synthetic Protocol: Oxidation of Ethyl 5-(1-hydroxyethyl)isoxazole-3-carboxylate

This protocol details a reliable method for the preparation of this compound, achieving a high yield. The choice of 2-iodoxybenzoic acid (IBX) as the oxidizing agent is crucial; it is a mild and selective reagent for the oxidation of alcohols to ketones, minimizing over-oxidation or degradation of the sensitive isoxazole ring.

Experimental Protocol:

-

To a solution of ethyl 5-(1-hydroxyethyl)isoxazole-3-carboxylate (5.0 g, 27.0 mmol) in ethyl acetate (50 mL), add 2-iodoxybenzoic acid (22.7 g, 81.1 mmol).

-

Heat the reaction mixture to 80°C and stir for 17 hours. The elevated temperature is necessary to ensure the reaction proceeds to completion.

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the insoluble IBX byproduct.

-

Concentrate the filtrate in vacuo.

-

Purify the residue by column chromatography on silica gel using a petroleum ether/ethyl acetate (6/1) eluent system.

-

The final product, this compound, is obtained as a yellow oil (4.4 g, 24.0 mmol, 89% yield).[2]

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Functional Group | Expected Chemical Shift / Absorption |

| ¹H NMR | Ethyl ester (-OCH₂CH₃) | ~4.4 ppm (quartet, 2H), ~1.4 ppm (triplet, 3H) |

| Acetyl (-COCH₃) | ~2.7 ppm (singlet, 3H) | |

| Isoxazole ring proton | ~7.0-7.5 ppm (singlet, 1H) | |

| ¹³C NMR | Ethyl ester (-COOC H₂C H₃) | ~62 ppm, ~14 ppm |

| Ethyl ester (C =O) | ~160 ppm | |

| Acetyl (-C OC H₃) | ~190 ppm, ~28 ppm | |

| Isoxazole ring carbons | ~110-170 ppm (3 signals) | |

| IR Spectroscopy | C=O stretch (ester) | ~1730-1750 cm⁻¹ |

| C=O stretch (ketone) | ~1700-1720 cm⁻¹ | |

| C=N stretch (isoxazole) | ~1600-1650 cm⁻¹ | |

| N-O stretch (isoxazole) | ~1350-1450 cm⁻¹ |

Chemical Reactivity

The reactivity of this compound is dictated by the interplay of the isoxazole ring and its substituents. The electron-withdrawing nature of the acetyl and carboxylate groups renders the isoxazole ring relatively electron-deficient, influencing its susceptibility to nucleophilic and electrophilic attack.

Reactivity of the Isoxazole Ring

The isoxazole ring is generally stable but can undergo ring-opening reactions under certain conditions, such as reductive cleavage of the N-O bond. Hydrogenation, for instance, can lead to the formation of β-enamino ketones, which are valuable synthetic intermediates.

Reactivity of the Acetyl Group

The acetyl group at the 5-position is a versatile functional handle for further molecular elaboration. The methyl protons are acidic and can be deprotonated with a suitable base to form an enolate, which can then participate in a variety of carbon-carbon bond-forming reactions, including:

-

Aldol condensation: Reaction with aldehydes or ketones to form β-hydroxy ketones.

-

Claisen condensation: Reaction with esters to form β-diketones.

-

Alkylation: Reaction with alkyl halides to introduce alkyl chains.

Reactivity of the Ethyl Carboxylate Group

The ethyl carboxylate group at the 3-position can undergo typical ester transformations:

-

Hydrolysis: Conversion to the corresponding carboxylic acid under acidic or basic conditions.

-

Amidation: Reaction with amines to form amides.

-

Reduction: Reduction to the corresponding primary alcohol using a strong reducing agent like lithium aluminum hydride.

Applications in Drug Discovery and Development

Isoxazole derivatives are integral to a wide array of pharmaceuticals due to their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The functional groups present on this compound make it an attractive building block for the synthesis of more complex molecules with potential therapeutic applications. The acetyl and ester moieties provide convenient points for diversification, allowing for the generation of libraries of related compounds for structure-activity relationship (SAR) studies.

Conclusion

This compound is a valuable heterocyclic compound with a rich and versatile chemistry. Its synthesis is achievable in high yield, and its functional groups offer multiple avenues for further chemical modification. A thorough understanding of its chemical properties is essential for leveraging its potential in the design and synthesis of novel, biologically active molecules for the advancement of drug discovery and development.

References

-

Royal Society of Chemistry. Supporting Information for Nanocrystalline CdS thin film as heterogenous, recyclable, catalyst for effective synthesis of Dihydropyrimidinones and a new class of carbazolyldihydropyrimidinones via an improved Biginelli protocol. [Link]

-

PubChem. Ethyl 5-acetyl-3-phenylisoxazole-4-carboxylate. [Link]

-

Acme Synthesis. Ethyl 5-(tert-butoxycarbonylamino)isoxazole-3-carboxylate. [Link]

-

SIELC Technologies. Ethyl 5-methylisoxazole-3-carboxylate. [Link]

-

MDPI. 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. [Link]

-

PubChem. Ethyl 5-ethoxy-4,5-dihydro-1,2-oxazole-3-carboxylate. [Link]

-

Organic Chemistry Portal. Isoxazole synthesis. [Link]

-

Patel, K. D., et al. (2015). The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorganic & Medicinal Chemistry, 23(15), 4147-4175. [Link]

-

MDPI. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. [Link]

-

MDPI. Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. [Link]

-

PubChem. Ethyl 5-methylisoxazole-4-carboxylate. [Link]

-

The Journal of Organic Chemistry. The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. [Link]

-

Chemical Synthesis Database. ethyl 5-hexyl-3-isoxazolecarboxylate. [Link]

-

Amerigo Scientific. Ethyl 5-methylisoxazole-3-carboxylate (95%). [Link]

-

PubChem. Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. [Link]

-

National Center for Biotechnology Information. Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate. [Link]

-

Reddit. How is isoxazole substituted at the 4-position? [Link]

-

Journal of Pharmaceutical Negative Results. A review of isoxazole biological activity and present synthetic techniques. [Link]

-

ResearchGate. Isoxazole-azirine isomerization as a reactivity switch in the synthesis of heterocycles. [Link]

-

The Journal of Organic Chemistry. Nucleophilic Addition of 4,5-Dihydrooxazole Derivatives to Base Generated o-Quinone Methides: A Four-Component Reaction. [Link]

-

International Journal of Science and Research. Molecular Modeling: a Tool to Understand Reactivity of Heterocyclic Compounds Effectively. [Link]

-

Nature Communications. A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. [Link]

-

PubChem. Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate. [Link]

Sources

"Ethyl 5-Acetylisoxazole-3-Carboxylate" CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction

The isoxazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities and presence in numerous approved pharmaceuticals.[1][2][3][4] This guide focuses on a specific, functionally rich derivative, Ethyl 5-Acetylisoxazole-3-Carboxylate. This compound serves as a valuable building block in synthetic organic chemistry, offering multiple reactive sites for the elaboration into more complex molecules with potential therapeutic applications. Its unique arrangement of an acetyl group and an ethyl ester on the isoxazole core provides a strategic platform for generating diverse chemical libraries for drug discovery programs. This document provides a comprehensive overview of its chemical identity, synthesis, and potential applications, grounded in established scientific principles.

Core Molecular Attributes

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| Molecular Formula | C₈H₉NO₄ | Calculated |

| Molecular Weight | 183.16 g/mol | Calculated |

| CAS Number | Not available | N/A |

Synthesis and Mechanistic Insights

The construction of the 3,5-disubstituted isoxazole ring is a well-established area of heterocyclic chemistry. The synthesis of this compound can be achieved through a reliable oxidation reaction.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methodologies for the oxidation of secondary alcohols to ketones on the isoxazole ring.

Materials:

-

Ethyl 5-(1-hydroxyethyl)isoxazole-3-carboxylate

-

2-Iodoxybenzoic acid (IBX)

-

Ethyl acetate

-

Silica gel for column chromatography

-

Petroleum ether

-

Ethyl acetate

Procedure:

-

To a solution of ethyl 5-(1-hydroxyethyl)isoxazole-3-carboxylate (1 equivalent) in ethyl acetate, add 2-iodoxybenzoic acid (3 equivalents).

-

Heat the reaction mixture to 80°C and stir for 17 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the reaction mixture to remove solid byproducts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel using a petroleum ether/ethyl acetate gradient (e.g., 6:1) to yield this compound as a yellow oil.

Self-Validating System: The purity of the final product can be confirmed by Liquid Chromatography-Mass Spectrometry (LC-MS), which should show a prominent ion at m/z 184.1 [M+H]⁺, confirming the molecular weight of the target compound. Further characterization by ¹H and ¹³C NMR spectroscopy is recommended to verify the structure.

Synthesis Workflow Diagram

Caption: Synthetic route to this compound.

Chemical Reactivity and Logical Relationships

The chemical behavior of this compound is dictated by the interplay of its functional groups. The acetyl moiety and the ethyl ester provide opportunities for a variety of chemical transformations, making it a versatile intermediate.

Key Reactive Sites:

-

Acetyl Group: The carbonyl carbon is electrophilic and susceptible to nucleophilic attack. The adjacent methyl protons are acidic and can be removed by a base to form an enolate, which can then participate in aldol-type reactions or be alkylated.

-

Ethyl Ester: This group can undergo hydrolysis to the corresponding carboxylic acid, amidation to form amides, or reduction to a primary alcohol.

-

Isoxazole Ring: The N-O bond of the isoxazole ring is relatively weak and can be cleaved under reductive conditions, leading to the formation of β-enaminones or other open-chain compounds. This reactivity is a powerful tool for accessing diverse molecular scaffolds.

Reactivity Pathway Diagram

Sources

- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 2. ejpmr.com [ejpmr.com]

- 3. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Spectroscopic Characterization of Ethyl 5-Acetylisoxazole-3-Carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the spectroscopic data for Ethyl 5-Acetylisoxazole-3-Carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. As a Senior Application Scientist, the following sections are structured to offer not just raw data, but a deeper understanding of the molecular characteristics as revealed by Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The interpretation of this data is crucial for confirming the molecular structure, assessing purity, and predicting chemical behavior.

Molecular Structure and Overview

This compound is a disubstituted isoxazole, featuring an ethyl ester at the 3-position and an acetyl group at the 5-position. The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, which imparts specific electronic and chemical properties to the molecule. Understanding the interplay of these functional groups is key to interpreting its spectroscopic signatures.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For this compound, Electrospray Ionization (ESI) is a suitable soft ionization technique that typically yields the protonated molecular ion.

Table 1: Mass Spectrometry Data

| Ion | m/z (Observed) | m/z (Calculated) |

| [M+H]⁺ | 184.1 | 184.06 |

Data sourced from available synthesis information.[1]

Interpretation of Mass Spectrum

The observation of a protonated molecular ion [M+H]⁺ at m/z 184.1 is consistent with the calculated molecular weight of this compound (C₈H₉NO₄, Mol. Wt.: 183.16 g/mol ).[1] This primary ion confirms the successful synthesis and provides the initial and most critical piece of evidence for the compound's identity.

Further fragmentation in the mass spectrometer can provide valuable structural information. Below is a proposed fragmentation pathway that highlights the characteristic cleavages of the ester and acetyl groups.

Caption: Proposed ESI-MS fragmentation of this compound.

Experimental Protocol: Acquiring ESI-MS Data

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent such as methanol or acetonitrile.

-

Instrument Setup: Use an electrospray ionization source coupled to a mass analyzer (e.g., quadrupole, time-of-flight).

-

Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

-

Ionization Parameters: Set the capillary voltage to a positive value (e.g., +3.5 kV) to generate positive ions. Optimize nebulizer gas flow and drying gas temperature to ensure stable spray and efficient desolvation.

-

Data Acquisition: Acquire the mass spectrum in the positive ion mode over a relevant m/z range (e.g., 50-500).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules. The following are the predicted ¹H and ¹³C NMR chemical shifts for this compound, based on established principles and data from structurally related compounds.[2]

¹H NMR Spectroscopy

Table 2: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.45 | Triplet | 3H | -O-CH₂-CH₃ |

| ~2.70 | Singlet | 3H | -CO-CH₃ |

| ~4.50 | Quartet | 2H | -O-CH₂ -CH₃ |

| ~7.00 | Singlet | 1H | Isoxazole C4-H |

Rationale for ¹H NMR Assignments

-

Ethyl Ester Group: The ethyl group presents a classic triplet-quartet pattern. The methyl protons (~1.45 ppm) are split by the adjacent methylene protons into a triplet, and the methylene protons (~4.50 ppm) are deshielded by the adjacent oxygen and split into a quartet by the methyl protons.

-

Acetyl Group: The methyl protons of the acetyl group are in a magnetically isolated environment, thus appearing as a sharp singlet at around 2.70 ppm.

-

Isoxazole Ring Proton: The single proton on the isoxazole ring at the C4 position is expected to appear as a singlet in a downfield region (~7.00 ppm) due to the electron-withdrawing nature of the heterocyclic ring and the adjacent carbonyl groups.

¹³C NMR Spectroscopy

Table 3: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~14.2 | -O-CH₂-CH₃ |

| ~28.0 | -CO-CH₃ |

| ~62.5 | -O-CH₂ -CH₃ |

| ~100.0 | Isoxazole C 4 |

| ~157.0 | Isoxazole C 3 |

| ~172.0 | Isoxazole C 5 |

| ~160.0 | Ester C =O |

| ~190.0 | Acetyl C =O |

Rationale for ¹³C NMR Assignments

-

Aliphatic Carbons: The carbons of the ethyl group and the acetyl methyl group appear in the upfield region, consistent with sp³ hybridized carbons.

-

Isoxazole Ring Carbons: The C4 carbon of the isoxazole ring is expected around 100.0 ppm. The C3 and C5 carbons, being attached to electronegative atoms and electron-withdrawing groups, are significantly deshielded and appear further downfield.

-

Carbonyl Carbons: The ester and acetyl carbonyl carbons are the most deshielded, appearing at the lowest field strengths in the spectrum.

Experimental Protocol: Acquiring NMR Spectra

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Tuning: Place the sample in the NMR spectrometer and tune the probe to the appropriate frequencies for ¹H and ¹³C.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 4: Predicted IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3100 | Medium | C-H stretch (isoxazole ring) |

| ~2980 | Medium | C-H stretch (aliphatic) |

| ~1730 | Strong | C=O stretch (ester carbonyl) |

| ~1700 | Strong | C=O stretch (acetyl carbonyl) |

| ~1600 | Medium | C=N stretch (isoxazole ring) |

| ~1450, ~1370 | Medium | C-H bend (aliphatic) |

| ~1250 | Strong | C-O stretch (ester) |

Interpretation of IR Spectrum

The IR spectrum is expected to be dominated by two strong carbonyl absorption bands. The ester carbonyl will likely appear at a higher wavenumber (~1730 cm⁻¹) than the acetyl carbonyl (~1700 cm⁻¹) due to the electron-withdrawing effect of the adjacent oxygen atom. The C-H stretching vibrations of the aromatic-like isoxazole ring and the aliphatic groups will appear in their characteristic regions. The C=N and C-O stretching vibrations provide further evidence for the isoxazole ring and the ester functionality.

Experimental Protocol: Acquiring an IR Spectrum

-

Sample Preparation (ATR): Place a small amount of the neat compound (if an oil) or a finely ground powder (if a solid) directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Record a background spectrum of the empty ATR crystal to subtract atmospheric and instrumental interferences.

-

Sample Scan: Record the spectrum of the sample.

-

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.

Conclusion

The combined application of Mass Spectrometry, NMR, and IR spectroscopy provides a comprehensive and self-validating characterization of this compound. The mass spectrum confirms the molecular weight, while NMR spectroscopy elucidates the precise connectivity of the atoms. Infrared spectroscopy corroborates the presence of the key functional groups. This detailed spectroscopic guide serves as a valuable resource for scientists engaged in the synthesis, quality control, and application of this important isoxazole derivative.

References

- The Royal Society of Chemistry.

- ChemicalBook.

-

Mahendra, M., et al. "Crystal structure and Hirshfeld surface analysis of ethyl 5-phenylisoxazole-3-carboxylate." Acta Crystallographica Section E: Crystallographic Communications, vol. 73, no. 5, 2017, pp. 723-728. [Link]

Sources

A Technical Guide to the Solubility Profile of Ethyl 5-Acetylisoxazole-3-Carboxylate

Executive Summary

Ethyl 5-acetylisoxazole-3-carboxylate is a key heterocyclic intermediate in medicinal chemistry, frequently utilized in the synthesis of more complex molecules, including novel antitubercular agents.[1][2] Understanding its solubility in common organic solvents is paramount for optimizing reaction conditions, developing effective purification strategies (such as chromatography and recrystallization), and formulating for screening assays. This guide provides a comprehensive analysis of the compound's predicted solubility based on its physicochemical properties and offers a robust, step-by-step experimental protocol for its empirical determination. We synthesize field-proven methodologies to equip researchers in drug development with the necessary tools to confidently handle this and structurally similar compounds.

Compound Overview: Physicochemical & Structural Analysis

To understand the solubility of a compound, we must first analyze its structure and inherent chemical properties.

-

Chemical Structure:

-

Molecular Formula: C₈H₉NO₄

-

Molecular Weight: 183.16 g/mol

-

Key Functional Groups:

-

Ethyl Ester (-COOEt): A polar group capable of acting as a hydrogen bond acceptor.

-

Acetyl (Ketone) Group (-C(O)CH₃): Another polar, hydrogen bond accepting moiety.

-

Isoxazole Ring: A five-membered aromatic heterocycle containing nitrogen and oxygen. It contributes to the molecule's polarity and provides a rigid scaffold.

-

The presence of multiple polar functional groups—specifically the ester and ketone moieties—and the heteroatoms in the isoxazole ring suggests that this compound is a moderately polar compound.

Theoretical Solubility Profile: An Evidence-Based Prediction

The principle of "like dissolves like" is the cornerstone of solubility prediction. [3]This principle states that substances with similar polarities are more likely to be soluble in one another. Based on the structural analysis, we can logically infer a solubility profile, which is further corroborated by evidence from published synthesis and purification procedures.

Rationale & Predictions:

-

Polar Aprotic Solvents (e.g., Ethyl Acetate, Acetone, Tetrahydrofuran - THF): These solvents can engage in dipole-dipole interactions and can accept hydrogen bonds, but they do not donate them. Given the compound's prominent hydrogen bond accepting ester and ketone groups, high solubility is predicted in these solvents. This is strongly supported by literature where purification is frequently achieved via flash column chromatography using gradients of ethyl acetate in petroleum ether. [1][2]The compound must be soluble in the mobile phase to be effectively purified by this method.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can both donate and accept hydrogen bonds. They will interact favorably with the oxygen atoms of the ester and ketone groups. Therefore, good to moderate solubility is expected . Several isoxazole derivatives are purified via recrystallization from ethanol, which implies that the compound is soluble at elevated temperatures and less soluble at cooler temperatures—a hallmark of a good recrystallization solvent. [4][5]* Non-Polar Solvents (e.g., Hexane, Petroleum Ether, Toluene): These solvents primarily interact through weak van der Waals forces. The high polarity of this compound makes it structurally dissimilar to these solvents. Consequently, poor solubility is predicted . The use of petroleum ether as the weak-eluting solvent in chromatography systems further supports this, as the compound needs to have limited solubility to properly adsorb to the silica gel. [1][2]* Water: Despite its polarity, the compound lacks strong hydrogen bond donating groups and possesses a significant non-polar hydrocarbon backbone (ethyl and methyl groups). This limits its ability to disrupt the strong hydrogen-bonding network of water. Therefore, it is predicted to be insoluble or only very slightly soluble in water . [6]

Experimental Protocol for Solubility Determination

While theoretical predictions are invaluable, empirical determination is the gold standard. The following protocol is a self-validating system designed for accuracy and reproducibility, adapted from established methodologies for organic compound analysis. [3][6][7]

Objective

To qualitatively and semi-quantitatively determine the solubility of this compound in a standardized set of common organic solvents at ambient temperature.

Experimental Workflow Diagram

The logical flow of the experimental procedure is outlined below. This workflow ensures a systematic approach from initial qualitative assessment to precise quantitative measurement.

Caption: Experimental workflow for determining compound solubility.

Materials and Reagents

-

Compound: this compound (≥95% purity)

-

Solvents (HPLC Grade or equivalent):

-

Water (Deionized)

-

Methanol (MeOH)

-

Ethanol (EtOH)

-

Acetone

-

Ethyl Acetate (EtOAc)

-

Dichloromethane (DCM)

-

Tetrahydrofuran (THF)

-

Toluene

-

n-Hexane

-

-

Equipment:

-

Analytical balance (± 0.1 mg)

-

Vortex mixer

-

Calibrated micropipettes

-

Glass vials (e.g., 4 mL) with caps

-

Syringe filters (0.22 µm, PTFE or other solvent-resistant membrane)

-

Syringes

-

Centrifuge (optional)

-

Rotary evaporator or nitrogen stream evaporator

-

Step-by-Step Methodology

This protocol follows a tiered approach, starting with a rapid qualitative screen followed by a more rigorous quantitative measurement for solvents in which the compound is not freely soluble.

Part A: Qualitative Solubility Screening

-

Preparation: Accurately weigh approximately 25 mg of this compound into a small test tube or glass vial. [7]2. Solvent Addition: Add 0.75 mL of the selected test solvent in small portions. [7]3. Mixing: After each addition, cap the vial and vortex vigorously for at least 60 seconds to ensure thorough mixing and facilitate dissolution. [3]4. Observation: Allow the mixture to stand for several minutes and observe closely. Note whether the compound is completely soluble, partially soluble (some solid remains), or insoluble. [3][8]5. Classification:

-

Very Soluble: Dissolves quickly and completely.

-

Soluble: Dissolves completely after vigorous mixing.

-

Sparingly Soluble: A significant portion of the solid does not dissolve.

-

Insoluble: No apparent dissolution of the solid.

-

Part B: Semi-Quantitative Solubility Determination (Gravimetric Method) This method should be used for solvents where the compound is found to be sparingly soluble or for obtaining a precise solubility value.

-

Prepare a Saturated Solution: Add an excess amount of the compound to a known volume of solvent (e.g., 50 mg in 2 mL of solvent) in a sealed vial. The presence of undissolved solid is critical to ensure saturation.

-

Equilibration: Agitate the mixture (e.g., using a shaker or stir plate) at a constant temperature (e.g., 25 °C) for a minimum of 1 hour to ensure the solution has reached equilibrium. A longer period (up to 24 hours) may be necessary for some compounds.

-

Isolate Supernatant: Allow the solid to settle. If settling is slow, centrifuge the vial. Carefully draw a precise volume of the clear supernatant (e.g., 1.00 mL) using a syringe fitted with a 0.22 µm syringe filter. This step is crucial to remove all undissolved particulates.

-

Solvent Evaporation: Dispense the filtered aliquot into a pre-weighed (tared) vial. Carefully evaporate the solvent to dryness using a rotary evaporator, vacuum centrifuge, or a gentle stream of nitrogen. Avoid excessive heat to prevent compound degradation.

-

Final Weighing: Once the residue is completely dry, re-weigh the vial.

-

Calculation: The solubility is calculated as follows:

-

Solubility (mg/mL) = (Final Weight of Vial + Residue) - (Initial Weight of Vial)

-

Data Presentation and Interpretation

All experimental data should be recorded systematically for easy comparison and interpretation.

Table 1: Qualitative Solubility Results

| Solvent | Observation (Soluble, Sparingly Soluble, Insoluble) |

| Water | |

| Methanol | |

| Ethanol | |

| Acetone | |

| Ethyl Acetate | |

| Dichloromethane | |

| Tetrahydrofuran | |

| Toluene | |

| n-Hexane |

Table 2: Quantitative Solubility Data

| Solvent | Solubility (mg/mL) at 25 °C | Classification |

| e.g., Toluene | [Experimental Value] | [e.g., Sparingly Soluble] |

| e.g., Ethanol | [Experimental Value] | [e.g., Soluble] |

Interpretation of Results: The obtained data will provide a clear empirical basis for selecting appropriate solvent systems. For instance, a high solubility in ethyl acetate and low solubility in hexane validates its use in normal-phase chromatography. Finding a solvent in which the compound has high solubility when hot and low solubility when cold (e.g., ethanol) would confirm it as an ideal candidate for recrystallization. [4]

Conclusion

References

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of Substituted (2-Aminooxazol-4-yl)Isoxazole-3-carboxylic Acids as Inhibitors of Bacterial Serine Acetyltransferase in the Quest for Novel Potential Antibacterial Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.ws [chem.ws]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. www1.udel.edu [www1.udel.edu]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. saltise.ca [saltise.ca]

Introduction: The Isoxazole Core and the Versatility of the C5-Acetyl Moiety

An In-Depth Technical Guide to the Reactivity of the Acetyl Group in Ethyl 5-Acetylisoxazole-3-Carboxylate

This compound is a heterocyclic compound featuring an isoxazole ring substituted with an ethyl carboxylate group at the C3 position and a reactive acetyl group at the C5 position. Isoxazole derivatives are significant scaffolds in medicinal chemistry and materials science, exhibiting a wide range of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The synthetic utility of this particular molecule is largely dictated by the chemical reactivity of its two primary functional groups: the ester and the acetyl ketone. This guide focuses specifically on the acetyl group, a versatile handle for molecular elaboration.

The reactivity of the acetyl group is governed by two principal features: the electrophilic nature of the carbonyl carbon and the acidity of the α-protons of the methyl group.[5][6] The electron-withdrawing character of the adjacent isoxazole ring enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack. Concurrently, the α-protons are readily abstracted by bases to form a nucleophilic enolate, which can then participate in a variety of carbon-carbon bond-forming reactions. Understanding and controlling the reactivity of this functional group is paramount for its effective use in the synthesis of complex molecules and novel chemical entities.

This guide provides a comprehensive overview of the key transformations involving the acetyl group of this compound, offering field-proven insights and detailed experimental protocols for researchers in drug development and organic synthesis.

Synthesis of the Core Scaffold

The primary route to this compound often begins with the corresponding secondary alcohol, Ethyl 5-(1-hydroxyethyl)isoxazole-3-carboxylate. This precursor is oxidized to the target ketone. A reliable and high-yielding method employs 2-Iodoxybenzoic acid (IBX), a mild and selective oxidizing agent.

Diagram: Synthetic Workflow

Caption: Oxidation of the precursor alcohol to the target ketone.

Experimental Protocol: IBX Oxidation

This protocol details the synthesis of the title compound from its alcohol precursor.[7]

-

Reaction Setup: To a solution of ethyl 5-(1-hydroxyethyl)isoxazole-3-carboxylate (5.0 g, 27.0 mmol) in ethyl acetate (50 mL), add 2-iodoxybenzoic acid (IBX) (22.7 g, 81.1 mmol).

-

Heating: Heat the reaction mixture to 80°C and stir vigorously for 17 hours.

-

Cooling & Filtration: Cool the mixture to room temperature. The solid byproducts (mostly 2-iodobenzoic acid) will precipitate. Filter the reaction mixture to remove the solids.

-

Concentration: Concentrate the filtrate in vacuo to remove the ethyl acetate.

-

Purification: Purify the resulting residue by column chromatography on silica gel, eluting with a petroleum ether/ethyl acetate gradient (e.g., 6:1).

-

Product Isolation: Combine the product-containing fractions and concentrate in vacuo to yield this compound as a yellow oil (typical yield: ~89%).[7]

Reactions at the Carbonyl Carbon: Reductions

The carbonyl of the acetyl group is readily reduced to a secondary alcohol or fully deoxygenated to an ethyl group. The choice of reducing agent dictates the final product, a critical decision point for modifying the scaffold.

Reduction to a Secondary Alcohol

Mild reducing agents, such as sodium borohydride (NaBH₄), selectively reduce the ketone to an alcohol without affecting the ethyl ester or the isoxazole ring under standard conditions.

Experimental Protocol: NaBH₄ Reduction

-

Dissolution: Dissolve this compound (1.0 g, 5.46 mmol) in methanol (20 mL) in a round-bottom flask.

-

Cooling: Cool the solution in an ice bath to 0°C.

-

Reagent Addition: Add sodium borohydride (0.21 g, 5.46 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 5°C.

-

Reaction: Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Quenching: Carefully quench the reaction by the slow addition of 1 M HCl until the pH is ~6-7.

-

Extraction: Remove the methanol in vacuo. Extract the aqueous residue with ethyl acetate (3 x 20 mL).

-

Workup: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate to yield Ethyl 5-(1-hydroxyethyl)isoxazole-3-carboxylate.

Complete Deoxygenation (Reduction to Alkane)

For complete removal of the carbonyl oxygen to form an ethyl group at the C5 position, harsher reduction conditions are required. Classic methods like the Clemmensen and Wolff-Kishner reductions are effective for aromatic and heteroaromatic ketones.[8]

-

Clemmensen Reduction: This method employs zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid (HCl). It is suitable for substrates stable to strong acid.

-

Wolff-Kishner Reduction: This reaction uses hydrazine (N₂H₄) and a strong base (like KOH) at high temperatures, making it ideal for substrates that are sensitive to acid but stable to strong base and heat.[8]

Given the presence of an ester group, which is sensitive to the strong base and high heat of the Wolff-Kishner reduction (saponification risk), the Clemmensen reduction is often the more appropriate choice.

Diagram: Reduction Pathways

Caption: Selective reduction of the acetyl group.

Reactions at the α-Carbon: Enolate Chemistry

The methyl protons α to the carbonyl are acidic and can be removed by a base to form a nucleophilic enolate. This intermediate is central to a host of C-C bond-forming reactions.

α-Halogenation

The α-position can be halogenated under either acidic or basic conditions.[9] This transformation is a key step for introducing a leaving group, enabling subsequent nucleophilic substitution or cross-coupling reactions.

-

Acid-Catalyzed Halogenation: The reaction proceeds through an enol intermediate. The rate-determining step is the formation of the enol, after which it rapidly attacks the halogen (e.g., Br₂). Typically, this method results in mono-halogenation.[9]

-

Base-Catalyzed Halogenation: This proceeds via an enolate. This method is often harder to control, as the resulting α-halo ketone is more reactive toward enolization than the starting material, potentially leading to poly-halogenation. For methyl ketones, this can lead to the "haloform reaction" if excess base and halogen are used.[9]

Diagram: Mechanism of Acid-Catalyzed α-Brominationdot

References

- 1. [PDF] Application, Reactivity and Synthesis of Isoxazole Derivatives | Semantic Scholar [semanticscholar.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 5. Ketones and aldehydes as alkyl radical equivalents for C─H functionalization of heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ETHYL 5-ACETYLISOXASOLE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

- 8. youtube.com [youtube.com]

- 9. m.youtube.com [m.youtube.com]

The Versatile Virtuoso: Ethyl 5-Acetylisoxazole-3-Carboxylate as a Cornerstone in Modern Heterocyclic Synthesis

In the intricate tapestry of heterocyclic chemistry, the discovery and application of versatile building blocks are paramount to the efficient construction of novel molecular architectures. Among these, ethyl 5-acetylisoxazole-3-carboxylate has emerged as a formidable tool for synthetic chemists, offering a unique combination of reactive sites that can be selectively manipulated to forge a diverse array of heterocyclic systems. This technical guide delves into the core utility of this isoxazole derivative, providing an in-depth exploration of its synthesis, reactivity, and application in the strategic assembly of valuable heterocyclic scaffolds for the pharmaceutical and agrochemical industries.

The Strategic Blueprint: Understanding the Reactivity of this compound

This compound is more than a mere scaffold; it is a molecule endowed with a strategically positioned arrangement of functional groups that dictate its synthetic potential. The inherent reactivity of this building block is governed by three key features: the electrophilic character of the acetyl and ester carbonyls, the acidity of the methyl protons adjacent to the acetyl group, and the latent instability of the isoxazole ring itself, which can undergo ring-opening reactions under specific conditions. This trifecta of reactivity allows for a diverse range of chemical transformations, making it a highly sought-after precursor in drug discovery and development.

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of many biologically active compounds, exhibiting a wide spectrum of pharmacological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The presence of the acetyl and ethyl carboxylate groups at the 5- and 3-positions, respectively, further enhances its synthetic utility, providing handles for cyclization and functionalization reactions.

The Alchemist's Forge: Synthesis of the Core Building Block

The practical application of any building block begins with its efficient and scalable synthesis. This compound is typically prepared through a multi-step sequence, often commencing from readily available starting materials. One common approach involves the oxidation of the corresponding secondary alcohol, ethyl 5-(1-hydroxyethyl)isoxazole-3-carboxylate.

Experimental Protocol: Synthesis of this compound

Reaction Scheme:

Caption: Oxidation of the secondary alcohol to the ketone.

Step-by-Step Methodology:

-

To a solution of ethyl 5-(1-hydroxyethyl)isoxazole-3-carboxylate (5.0 g, 27.0 mmol) in ethyl acetate (50 mL), add 2-iodoxybenzoic acid (IBX) (22.7 g, 81.1 mmol).

-

Heat the reaction mixture to 80 °C and stir for 17 hours.

-

Cool the mixture to room temperature.

-

Filter the reaction mixture to remove the solid byproducts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel (petroleum ether/ethyl acetate = 6/1) to yield this compound as a yellow oil (4.4 g, 89% yield).

Trustworthiness: This protocol employs a well-established oxidizing agent, IBX, known for its mild and selective oxidation of alcohols to ketones. The purification by column chromatography ensures a high purity of the final product, which is crucial for subsequent synthetic steps.

The Art of Transformation: Building Heterocycles from the Isoxazole Core

The true value of this compound lies in its ability to serve as a linchpin in the synthesis of more complex heterocyclic systems. The dicarbonyl-like functionality, either pre-existing or unmasked from the isoxazole ring, is a key determinant of its reactivity with dinucleophiles.

The Gateway to Pyrazoles: Reaction with Hydrazine Derivatives

The reaction of 1,3-dicarbonyl compounds with hydrazine and its derivatives is a classic and highly efficient method for the construction of pyrazole rings. While the isoxazole ring itself is not a true 1,3-dicarbonyl, its reaction with hydrazine can lead to pyrazole formation through a ring-transformation reaction. This transformation likely proceeds through initial hydrazone formation at the acetyl group, followed by nucleophilic attack of the second nitrogen of the hydrazine on the isoxazole ring, leading to ring opening and subsequent cyclization to the pyrazole.

A general and analogous method for the synthesis of ethyl 5-(substituted)-1H-pyrazole-3-carboxylates involves the reaction of substituted ethyl-2,4-dioxo-4-phenylbutanoate derivatives with hydrazine hydrate in glacial acetic acid.[3][4]

Conceptual Workflow for Pyrazole Synthesis:

Caption: Conceptual pathway for pyrazole synthesis.

Constructing Pyridines: Exploiting the Dicarbonyl Reactivity

The synthesis of pyridine derivatives can be achieved by reacting 1,5-dicarbonyl compounds or their synthetic equivalents with an ammonia source. The acetyl and ester carbonyl groups in this compound, after a hypothetical ring opening, can serve as a 1,3-dicarbonyl synthon, which upon reaction with a suitable C2 or C-N-C fragment could lead to pyridine formation. While direct literature examples for this specific transformation with the title compound are scarce, the general principle of pyridine synthesis from dicarbonyls is well-established.[5]

Forging Fused Systems: The Path to Pyridopyrimidines

The strategic placement of reactive functional groups in this compound also makes it an attractive starting material for the synthesis of fused heterocyclic systems. For instance, isoxazole derivatives have been utilized in the synthesis of pyridopyrimidines, a class of compounds with significant biological activities. The synthesis of a 4-(2,4-dimethoxy-6-(5-substitutedphenylisoxazol-3-yl)pyrido[2,3-d]pyrimidin-7-yl)morpholine has been reported, showcasing the integration of the isoxazole core into a more complex, fused system.

Mechanistic Insights: The Rationale Behind the Reactivity

The diverse reactivity of this compound is rooted in fundamental principles of organic chemistry. The electron-withdrawing nature of the isoxazole ring acidifies the protons of the acetyl methyl group, facilitating their removal by a base to form a nucleophilic enolate. This enolate can then participate in various carbon-carbon bond-forming reactions.

Furthermore, the N-O bond of the isoxazole ring is susceptible to reductive cleavage. For example, palladium-catalyzed hydrogenation of a similar compound, ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate, results in a domino process involving deoxygenation followed by reductive opening of the isoxazole ring to yield an enaminone.[6] This ring-opening provides access to a 1,3-dicarbonyl-like system, which can then be used to construct other heterocycles.

Reductive Ring Opening of Isoxazoles:

Caption: Reductive cleavage of the isoxazole N-O bond.

Future Perspectives and Applications

The versatility of this compound as a building block in heterocyclic synthesis is far from fully explored. Its ability to participate in multicomponent reactions, where three or more reactants combine in a single operation to form a complex product, presents an exciting avenue for future research.[7] The development of novel catalytic systems to selectively activate different parts of the molecule will undoubtedly unlock new synthetic pathways and lead to the discovery of novel bioactive heterocycles.

The application of this building block in the synthesis of libraries of compounds for high-throughput screening in drug discovery is another promising area. The ease with which diverse heterocyclic scaffolds can be accessed from this single precursor makes it an ideal starting point for generating chemical diversity.

Conclusion

This compound stands as a testament to the power of strategic molecular design. Its unique combination of functional groups provides a rich platform for the synthesis of a wide range of heterocyclic compounds, from simple pyrazoles to complex fused systems. The ability to selectively manipulate its reactive sites, coupled with the potential for ring-transformation reactions, ensures its continued importance as a valuable building block in the arsenal of the modern synthetic chemist. As the demand for novel bioactive molecules continues to grow, the role of such versatile and strategically designed building blocks will only become more critical.

References

- Patel, D., et al. (2018). Design, synthesis and biological potential of some isoxazole and hydroxypyrimidine derivatives containing pyrido [2,3-d]. Journal of Saudi Chemical Society, 22(8), 957-967.

- El-Sayed, M. A. A., et al. (2018). Synthesis of New Isoxazole-, Pyridazine-, Pyrimidopyrazines and Their Anti-Inflammatory and Analgesic Activity. Medicinal Chemistry, 14(7), 735-746.

- A review on recent synthetic strategies and biological activities of isoxazole. (2023). Journal of the Indian Chemical Society, 100(10), 101163.

- Recent Progress in the Synthesis of Isoxazoles. (2021). Mini-Reviews in Organic Chemistry, 18(6), 728-744.

- Synthesis of Fused Isoxazoles: A Comprehensive Review. (2024). Molbank, 2024(1), M1762.

- Singh, P., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 17(1), 32-38.

- A Study Of Synthesis Of Bioactive Heterocycles. (2024). International Journal of Novel Research and Development, 9(9), d295-d301.

- Top 5 Pyrazole Derivatives for Chemical Synthesis: Ethyl 1,3-Dimethylpyrazole-5-carboxyl

- Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. (2014). Letters in Drug Design & Discovery, 11(1), 108-113.

- Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. (2018).

- Preparation of pyridine derivatives from the corresponding 5-acetal-1-carbonyl compounds by acid. (n.d.). Semantic Scholar.

- Isoxazole: A Bioactive Five-Membered Heterocycle With Diverse Applications. (2023).

- 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. (2024). MDPI.

- Synthesis and Cyclization Reactions with Pyrazolopyrimidinyl Keto-esters and their Enzymaic Activity. (n.d.). Semantic Scholar.

- Synthesis of 5-acetylpyrazole-3-carboxylic acid ethyl ester. (n.d.). PrepChem.com.

- The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. (2013). Molecules, 18(2), 2056-2077.

- Ethyl 5-methylisoxazole-3-carboxyl

- Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate. (2014).

- Design and synthesis of heterocyclic azole based bioactive compounds: Molecular structures, quantum simulation, and mechanistic studies through docking as multi-target inhibitors of SARS-CoV-2 and cytotoxicity. (2023). Journal of Molecular Structure, 1275, 134651.

- Carbazic acid, ethyl ester. (n.d.). Organic Syntheses.

- The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. (2013).

- Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. (2013).

- Recent Developments on Five-Component Reactions. (2021). Molecules, 26(16), 4943.

- The reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydr

Sources

- 1. jocpr.com [jocpr.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scholarworks.utrgv.edu [scholarworks.utrgv.edu]

- 6. mdpi.com [mdpi.com]

- 7. Recent Developments on Five-Component Reactions - PMC [pmc.ncbi.nlm.nih.gov]

The Isoxazole Scaffold: A Technical Guide to the Medicinal Chemistry Applications of Ethyl 5-Acetylisoxazole-3-Carboxylate

Introduction: The Versatility of the Isoxazole Ring in Drug Discovery

The isoxazole moiety, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone in modern medicinal chemistry. Its unique electronic properties, including the ability to act as a bioisostere for other functional groups, and its synthetic accessibility have led to its incorporation into a multitude of clinically approved drugs.[1][2] Isoxazole-containing compounds exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][3] This guide will delve into the specific potential of a key building block, Ethyl 5-Acetylisoxazole-3-Carboxylate , as a versatile starting material for the synthesis of novel therapeutic agents. We will explore its application in the development of antitubercular and antibacterial compounds, providing detailed synthetic protocols, quantitative biological data, and insights into their mechanisms of action.

Core Compound Profile: this compound

This compound is a key intermediate that possesses two reactive handles: an acetyl group at the 5-position and an ethyl ester at the 3-position of the isoxazole ring. These functional groups provide avenues for a wide range of chemical modifications, allowing for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.

Synthesis of the Core Scaffold

The synthesis of this compound can be efficiently achieved through a [3+2] cycloaddition reaction. A common and effective method involves the reaction of butynone with ethyl 2-chloro-2-(hydroxyimino)acetate in the presence of a base such as triethylamine.[4][5]

Experimental Protocol: Synthesis of this compound [4][5]

-

To a solution of butynone (1 equivalent) and ethyl 2-chloro-2-(hydroxyimino)acetate (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF), add a solution of triethylamine (1 equivalent) in THF dropwise at room temperature.

-

Stir the reaction mixture at room temperature for approximately 3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Perform an aqueous work-up by adding water and extracting the product with an organic solvent like ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate) to yield this compound as a pure compound.

Application 1: Development of Novel Antitubercular Agents

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a global health crisis, exacerbated by the emergence of multidrug-resistant strains.[6] The isoxazole scaffold has shown considerable promise in the development of new antitubercular drugs.[6][7] this compound serves as a crucial starting material for the synthesis of a series of potent 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides.[8]

Synthetic Workflow: From Core to Antitubercular Candidate

The synthetic route to these promising antitubercular agents involves a multi-step process, beginning with the bromination of the acetyl group of this compound, followed by the formation of a 2-aminothiazole ring and subsequent amidation.

Sources

- 1. Inhibition of Nonessential Bacterial Targets: Discovery of a Novel Serine O-Acetyltransferase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Identification of novel inhibitors targeting serine acetyltransferase from Neisseria gonorrhoeae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of Substituted (2-Aminooxazol-4-yl)Isoxazole-3-carboxylic Acids as Inhibitors of Bacterial Serine Acetyltransferase in the Quest for Novel Potential Antibacterial Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benthamdirect.com [benthamdirect.com]

- 7. Medicinal Chemistry Aspects of Isoxazole Analogues as Anti-tubercular Agents [ouci.dntb.gov.ua]

- 8. Expanding the Knowledge Around Antitubercular 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides: Hit–To–Lead Optimization and Release of a Novel Antitubercular Chemotype via Scaffold Derivatization - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: Synthesis of Ethyl 5-Acetylisoxazole-3-Carboxylate via IBX Oxidation

Abstract

This document provides a detailed guide for the synthesis of Ethyl 5-Acetylisoxazole-3-Carboxylate, a valuable heterocyclic building block. The featured protocol employs the hypervalent iodine reagent, 2-iodoxybenzoic acid (IBX), for the efficient oxidation of the precursor, ethyl 5-(1-hydroxyethyl)isoxazole-3-carboxylate. This application note delves into the mechanistic rationale for utilizing IBX, offers a comprehensive, step-by-step experimental protocol, and outlines critical safety measures for handling this energetic oxidant. The content is designed for researchers in organic synthesis, medicinal chemistry, and drug development, providing both practical instructions and the theoretical framework necessary for successful and safe execution.

Introduction: The Significance of Isoxazoles & IBX Oxidation

The isoxazole ring is a prominent scaffold in medicinal chemistry and materials science, featured in a wide array of pharmacologically active compounds. Its unique electronic properties and ability to act as a bioisostere for other functional groups contribute to its prevalence in drug design. The synthesis of functionalized isoxazoles, such as this compound, is therefore of significant interest for the development of novel chemical entities.

While classical methods for isoxazole synthesis, like 1,3-dipolar cycloaddition of nitrile oxides with alkynes, are powerful, they do not always provide direct access to specific substitution patterns.[1][2][3][4] The functionalization of a pre-formed isoxazole ring represents an alternative and highly effective strategy.

This protocol focuses on the selective oxidation of a secondary alcohol to a ketone on the isoxazole C5-position side chain. For this transformation, 2-iodoxybenzoic acid (IBX) is an exceptionally suitable reagent.[5] IBX is a hypervalent iodine(V) compound known for its mild and highly selective oxidation of alcohols to aldehydes and ketones without over-oxidation to carboxylic acids.[6][7] Its operational simplicity and high functional group tolerance make it a preferred choice over many other oxidizing agents.

Mechanistic Insight: The Role of IBX in Alcohol Oxidation

The efficacy of IBX in converting alcohols to carbonyl compounds is explained by the "hypervalent twist" mechanism.[5][8][9] This process avoids the harsh conditions and toxic byproducts associated with many heavy metal-based oxidants.

The key steps are:

-

Ligand Exchange: The alcohol substrate displaces a hydroxyl group on the iodine(V) center of IBX. This is a reversible step.[5][7][9]

-

Hypervalent Twist: A conformational rearrangement, the "twist," occurs. This is the rate-determining step.[8] It positions the alkoxy group in the correct orientation for a concerted elimination. The steric repulsion between the substrate's alkoxy group and the ortho-hydrogen on the benzoic acid ring of IBX drives this twist, which explains why sterically larger alcohols can sometimes react faster.[8]

-

Elimination: A five-membered cyclic transition state facilitates a concerted elimination, transferring a proton from the alcohol's α-carbon to an oxygen atom on the iodine center. This step forms the carbonyl double bond, reduces the iodine(V) to iodine(I) (in the form of 2-iodosobenzoic acid, IBA), and releases the product.

This mechanism is chemoselective, allowing for the oxidation of alcohols in the presence of other sensitive functional groups like amines and sulfides.[6][10]

Caption: Fig. 1: Simplified IBX Alcohol Oxidation Mechanism

Safety & Handling of 2-Iodoxybenzoic Acid (IBX)

WARNING: 2-Iodoxybenzoic acid (IBX) is a high-energy material and is known to be shock-sensitive and potentially explosive, especially upon heating (decomposes violently >200 °C) or impact.[5][11][12]

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields (or goggles), and appropriate chemical-resistant gloves.[13][14][15]

-

Handling: Handle IBX in a chemical fume hood.[14] Avoid grinding or subjecting the solid to mechanical shock. Use plastic or wooden spatulas instead of metal ones.

-

Storage: Store IBX in a cool, dry, well-ventilated area away from heat and incompatible substances.[13] Do not store large quantities.

-

Stabilized IBX (SIBX): For enhanced safety, commercially available stabilized formulations of IBX (SIBX) are recommended.[11] These formulations contain benzoic acid and isophthalic acid, which reduce the shock sensitivity of the reagent.

-

Disposal: Quench residual IBX carefully before disposal. A common method involves slowly adding the IBX-containing mixture to a stirred solution of sodium thiosulfate. Consult your institution's safety guidelines for proper waste disposal.

Experimental Protocol

This protocol is adapted from a reported synthesis by Yumanity Therapeutics, Inc.[16]

Materials and Reagents

| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) | Eq. | Notes |

| Ethyl 5-(1-hydroxyethyl)isoxazole-3-carboxylate | 185.17 | 5.0 g | 27.0 | 1.0 | Starting material. |

| 2-Iodoxybenzoic acid (IBX) | 280.02 | 22.7 g | 81.1 | 3.0 | Oxidizing agent. Handle with extreme care. See Section 3. |

| Ethyl acetate (EtOAc) | 88.11 | 50 mL | - | - | Reaction solvent. |

| Silica Gel | - | As needed | - | - | For column chromatography. |

| Petroleum ether / Ethyl acetate (6:1) | - | As needed | - | - | Eluent for column chromatography. |

Reaction Workflow

Caption: Fig. 2: Experimental Workflow for IBX Oxidation

Step-by-Step Procedure

-

Reaction Setup: To a solution of ethyl 5-(1-hydroxyethyl)isoxazole-3-carboxylate (5.0 g, 27.0 mmol) in ethyl acetate (50 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-iodoxybenzoic acid (IBX) (22.7 g, 81.1 mmol).

-

Causality Note: Ethyl acetate is chosen as the solvent. While IBX has low solubility in many common solvents, heating can improve reaction rates.[5] The use of a 3-fold excess of IBX ensures the complete conversion of the starting alcohol.

-

-

Heating: Heat the reaction mixture to 80 °C and maintain vigorous stirring for 17 hours.[16]

-

Causality Note: The elevated temperature is necessary to drive the reaction to completion in a reasonable timeframe. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

-

Cooling and Filtration: After 17 hours, cool the reaction mixture to room temperature. The reduced byproduct, 2-iodosobenzoic acid (IBA), is insoluble in ethyl acetate and will precipitate. Filter the mixture through a pad of Celite to remove the solid byproduct.[16]

-

Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethyl acetate.[16]

-

Purification: Purify the resulting residue by column chromatography on silica gel. Elute with a mixture of petroleum ether/ethyl acetate (6/1) to afford the desired product.[16]

-

Causality Note: Column chromatography is essential to remove any unreacted starting material and minor impurities, yielding the pure target compound.

-